molecular formula C10H12ClNO2 B8447359 4-(3-Chloropropoxy)benzamide

4-(3-Chloropropoxy)benzamide

Cat. No.: B8447359
M. Wt: 213.66 g/mol
InChI Key: CKPWJBXTVZXVHS-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)benzamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-(3-chloropropoxy)benzamide

InChI

InChI=1S/C10H12ClNO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H2,12,13)

InChI Key

CKPWJBXTVZXVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50 g (0.365 mole) of 4-hydroxybenzamide, 114.8 g (0.729 mole) of 1-bromo-3-chloropropane and 151.3 g (1.1 mole) of anhydrous potassium carbonate in 1 liter of acetone was heated at reflux for 20 hr. The mixture was concentrated under reduced pressure and the rsidue was stirred with 1.2 liter of water to remove inorganic solids. The mixture was filtered and the filter cake was washed with water and petroleum ether and dried to yield 75.5 g (97%) of the title compound as a white solid. An analytical sample was recrystallized from ethyl acetate, m.p. 142°-143° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
114.8 g
Type
reactant
Reaction Step One
Quantity
151.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture composed of 0.004 mole of 4-hydroxybenzamide, 0.004 mole of 1-bromo-3-chloropropane and 0.006 mole of caesium carbonate in 10 ml of acetonitrile is heated at reflux for 5 hours.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

10.5 kg of 4-hydroxybenzamide, 10.58 kg of potassium carbonate and 83 kg of acetonitrile are introduced into a reactor. The mixture is stirred and then there are added 24.14 kg of a solution of 1-bromo-3-chloropropane. The reaction mixture is heated at reflux for 4 hours. Water (105 L) is added in the hot state, the mixture is then cooled to 5° C. and filtered. The filter cake is washed with water and then with acetonitrile. The title product is obtained in the form of a powder in a yield of 82%.
Quantity
10.5 kg
Type
reactant
Reaction Step One
Quantity
10.58 kg
Type
reactant
Reaction Step One
Quantity
83 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
24.14 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
105 L
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxybenzamide (5 g, 36.5 mmol, 1 eq), potassium carbonate (10.08 g, 72.9 mmol, 2 eq), 3-chloro-1-bromopropane (4.7 ml, 47.4 mmol, 1.3 eq) in butanone is stirred at reflux for 48 h. The solvent is then removed under vacuum and the residue is triturated in hexane and filtered. The solid is taken up in ethyl acetate and washed with a saturated solution of sodium hydrogencarbonate. The organic layer is dried over magnesium sulfate and concentrated to give 4-(3-chloropropoxy)benzamide ax54 (6.8 g) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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